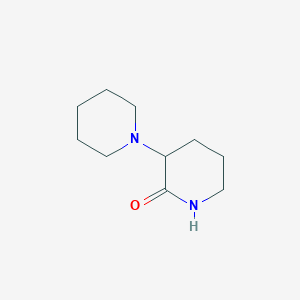
1,3’-Bipiperidin-2’-on
Übersicht
Beschreibung
1,3’-Bipiperidin-2’-one is a heterocyclic organic compound with the chemical formula C10H18N2O. It is a cyclic amide that contains two piperidine rings. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1,3’-Bipiperidin-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
- Role : It is used to treat parkinsonism and control extrapyramidal side effects induced by neuroleptic drugs .
- Its central anticholinergic effects alleviate symptoms associated with parkinsonism and extrapyramidal disorders .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
1,3’-Bipiperidin-2’-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, 1,3’-Bipiperidin-2’-one can bind to specific proteins, influencing their structure and function, thereby affecting various biochemical processes .
Cellular Effects
1,3’-Bipiperidin-2’-one has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of signaling molecules involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 1,3’-Bipiperidin-2’-one can alter the expression of genes related to metabolic pathways, impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1,3’-Bipiperidin-2’-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, 1,3’-Bipiperidin-2’-one can interact with transcription factors, leading to alterations in gene expression patterns that affect various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3’-Bipiperidin-2’-one can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1,3’-Bipiperidin-2’-one has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1,3’-Bipiperidin-2’-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 1,3’-Bipiperidin-2’-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1,3’-Bipiperidin-2’-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes influence the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,3’-Bipiperidin-2’-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
1,3’-Bipiperidin-2’-one exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1,3’-Bipiperidin-2’-one is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3’-Bipiperidin-2’-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2). This method obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production methods for 1,3’-Bipiperidin-2’-one typically involve continuous flow reactions and microwave irradiation techniques. These methods are efficient and scalable, providing high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3’-Bipiperidin-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine with one nitrogen atom.
Piperazine: A six-membered heterocyclic amine with two nitrogen atoms.
Uniqueness
1,3’-Bipiperidin-2’-one is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-piperidin-1-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-9(5-4-6-11-10)12-7-2-1-3-8-12/h9H,1-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUDTWVZQIELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)





![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)


![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
